molecular formula C9H10FNO3S B14423286 5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-75-5

5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide

Katalognummer: B14423286
CAS-Nummer: 82020-75-5
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: WJHFZIUTJNDDGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity .

    Starting Materials: The synthesis begins with 5-fluorobenzene-1-sulfonamide.

    Reaction with Prop-2-en-1-yl Halide: The sulfonamide is reacted with prop-2-en-1-yl halide (e.g., prop-2-en-1-yl bromide) in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluoro group enhances the compound’s binding affinity and stability, while the prop-2-en-1-yloxy group provides additional interactions with the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Fluoro-2-methoxybenzenesulfonamide
  • 5-Fluoro-2-ethoxybenzenesulfonamide
  • 5-Fluoro-2-(prop-2-yn-1-yloxy)benzenesulfonamide

Uniqueness

5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to the presence of the prop-2-en-1-yloxy group, which provides distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

82020-75-5

Molekularformel

C9H10FNO3S

Molekulargewicht

231.25 g/mol

IUPAC-Name

5-fluoro-2-prop-2-enoxybenzenesulfonamide

InChI

InChI=1S/C9H10FNO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h2-4,6H,1,5H2,(H2,11,12,13)

InChI-Schlüssel

WJHFZIUTJNDDGS-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=C(C=C(C=C1)F)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.